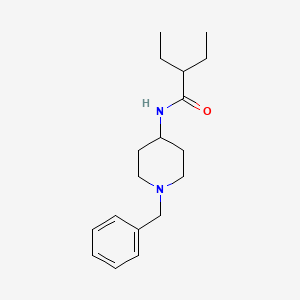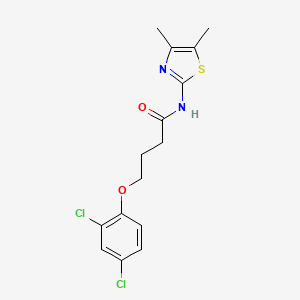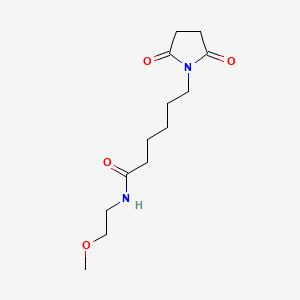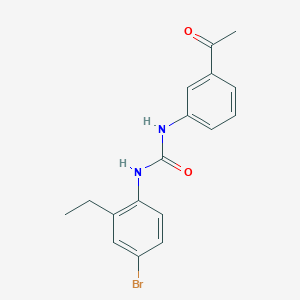![molecular formula C15H24ClN3O2S B4690544 1-(2-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4690544.png)
1-(2-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide, also known as CPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPMP belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit enzymes involved in various biological processes.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide is not fully understood, but it is believed to involve inhibition of various enzymes involved in biological processes. For example, this compound has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate ion. This can lead to a decrease in the production of acid in the body, which may be beneficial in certain disease states.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the specific enzyme that it interacts with. For example, inhibition of carbonic anhydrase can lead to a decrease in acid production in the body, which may be beneficial in conditions such as glaucoma and epilepsy. This compound has also been shown to have activity against acetylcholinesterase, which may be beneficial in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure, which makes it useful for studying the structure-activity relationships of sulfonamide compounds. However, there are also some limitations to the use of this compound in lab experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 1-(2-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and other enzymes that this compound interacts with. Another area of interest is the development of new synthetic methods for this compound and related compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities, including inhibition of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to interact with other enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN3O2S/c1-18-9-11-19(12-10-18)8-4-7-17-22(20,21)13-14-5-2-3-6-15(14)16/h2-3,5-6,17H,4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKSVDIJIGQLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4690469.png)

![5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4690490.png)
![2-[(5-{1-[(4-bromophenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4690496.png)
![7-benzylidene-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4690502.png)

![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4690522.png)

![5-bromo-2-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4690537.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4690541.png)


![2-({[6-ethyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4690564.png)